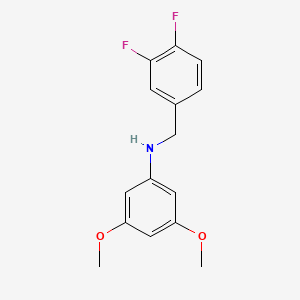![molecular formula C16H19NO3 B4959305 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4959305.png)
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione, also known as MMPI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MMPI is a cyclic imide derivative that belongs to the class of isoindolinones.
Wirkmechanismus
The exact mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to have analgesic effects in animal models of pain. Additionally, 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been shown to have anticonvulsant effects in animal models of epilepsy. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, one limitation is that the exact mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione and its effects on the GABAergic system and COX-2 activity.
Synthesemethoden
The synthesis of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 3-(methoxymethyl)phenylhydrazine with cyclohexanone in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is typically around 70%.
Wissenschaftliche Forschungsanwendungen
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[3-(methoxymethyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-10-11-5-4-6-12(9-11)17-15(18)13-7-2-3-8-14(13)16(17)19/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCZGRANXPYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(methoxymethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4959230.png)
![ethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4959237.png)

![2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4959256.png)
![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)



![9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole](/img/structure/B4959290.png)




![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)